Cas no 893644-94-5 (2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid
- 3-Thiophenecarboxylic acid, 2-amino-4-(4-fluorophenyl)-
- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid
-
- インチ: 1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)
- InChIKey: NBUHILSMRICJEC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(C(=O)O)=C1N)C1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 237.026
- どういたいしつりょう: 237.026
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.6
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-143415-5.0g |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 5.0g |
$1945.0 | 2023-02-15 | ||
Enamine | EN300-143415-2.5g |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 2.5g |
$1315.0 | 2023-02-15 | ||
Enamine | EN300-143415-1000mg |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 1000mg |
$541.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1808061-1g |
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 98% | 1g |
¥8175.00 | 2024-04-26 | |
Enamine | EN300-143415-5000mg |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 5000mg |
$1572.0 | 2023-09-29 | ||
Enamine | EN300-143415-10.0g |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 10.0g |
$2884.0 | 2023-02-15 | ||
Enamine | EN300-143415-0.05g |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 0.05g |
$563.0 | 2023-02-15 | ||
Enamine | EN300-143415-0.25g |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 0.25g |
$617.0 | 2023-02-15 | ||
Alichem | A169006324-250mg |
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 95% | 250mg |
$190.75 | 2023-08-31 | |
Enamine | EN300-143415-500mg |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
893644-94-5 | 500mg |
$520.0 | 2023-09-29 |
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acidに関する追加情報
2-Amino-4-(4-Fluorophenyl)Thiophene-3-Carboxylic Acid: A Comprehensive Overview
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid (CAS No. 893644-94-5) is a biologically active compound with significant potential in the field of medicinal chemistry. This compound, characterized by its unique structure featuring a thiophene ring, an amino group, and a fluorophenyl substituent, has garnered attention due to its promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, including anti-inflammatory, anticancer, and neuroprotective applications.
The synthesis of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the thiophene derivative. Researchers have optimized synthetic routes to enhance yield and purity, ensuring scalability for potential pharmaceutical applications. The incorporation of the fluorophenyl group introduces electronic effects that modulate the compound's reactivity and bioavailability, making it a versatile scaffold for drug design.
One of the most compelling aspects of this compound is its ability to inhibit key enzymes involved in inflammatory pathways. For instance, studies have demonstrated its potent inhibitory effects on cyclooxygenase (COX)-2, a critical target in the development of anti-inflammatory agents. This property positions 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid as a potential candidate for treating conditions such as arthritis and inflammatory bowel disease.
In the realm of oncology, recent research has revealed that 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid exhibits selective cytotoxicity against various cancer cell lines. Mechanistic studies suggest that this activity is mediated through the modulation of apoptosis pathways and inhibition of tumor growth factors. These findings underscore its potential as a novel chemotherapeutic agent with reduced systemic toxicity compared to conventional treatments.
The neuroprotective effects of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid have also been explored in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data indicate that this compound can mitigate oxidative stress and reduce amyloid-beta aggregation, two hallmark features of these conditions. Such observations highlight its potential as a therapeutic intervention for neurodegenerative disorders.
From a structural perspective, the thiophene ring in 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid plays a pivotal role in determining its pharmacokinetic properties. The sulfur atom within the ring contributes to enhanced solubility and stability, facilitating its absorption and distribution within biological systems. Additionally, the amino group enhances hydrogen bonding capabilities, which may improve bioavailability and target binding affinity.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid. These studies have provided insights into its interaction with key protein targets, such as kinases and receptors, further elucidating its mechanism of action. Such computational approaches are invaluable for guiding future optimization efforts aimed at improving potency and selectivity.
In terms of toxicity profile, preliminary safety assessments indicate that 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid exhibits low acute toxicity in animal models. However, long-term toxicological studies are still required to fully characterize its safety profile for human use. Regulatory compliance with international standards will be essential during the drug development process to ensure patient safety and regulatory approval.
The integration of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid into combinatorial therapy regimens is another area of active investigation. Researchers are exploring its synergistic effects with existing drugs to enhance therapeutic outcomes while minimizing adverse effects. This approach could pave the way for innovative treatment strategies in complex diseases where monotherapy is insufficient.
Looking ahead, the development pipeline for 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid is promising but requires further clinical validation. Collaborative efforts between academia and industry will be crucial to advancing this compound through preclinical and clinical stages. The successful translation of this research into clinical practice could mark a significant milestone in drug discovery.
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